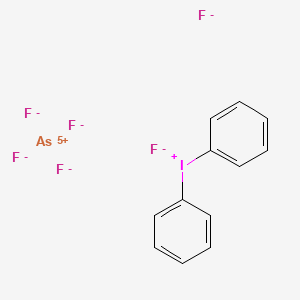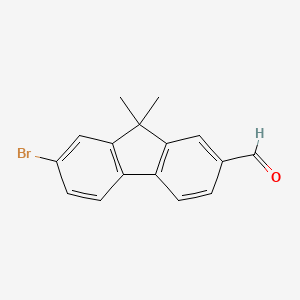
7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde
Overview
Description
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde is an organic compound with the molecular formula C16H13BrO and a molecular weight of 301.18 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a formyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde typically involves the bromination of 9,9-dimethylfluorene followed by formylation. One common method includes the following steps :
Bromination: 9,9-dimethylfluorene is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 7-position.
Formylation: The brominated intermediate is then subjected to formylation using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the formyl group.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: 7-bromo-9,9-dimethyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-bromo-9,9-dimethyl-9H-fluorene-2-methanol.
Scientific Research Applications
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde has several applications in scientific research, including:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of non-linear optical (NLO) materials due to its high electron delocalization and fluorescent properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde largely depends on its chemical reactivity. The bromine atom and formyl group are key functional groups that participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution, while the formyl group can be involved in oxidation, reduction, and condensation reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has two bromine atoms at the 2- and 7-positions and is used in similar applications as a precursor for organic semiconducting polymers.
2-Bromo-9,9-dimethylfluorene: This compound has a single bromine atom at the 2-position and is used in the fabrication of photoelectronic devices and OLEDs.
Uniqueness
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the fluorene core. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
7-bromo-9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCRRLPPVRIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8216488.png)

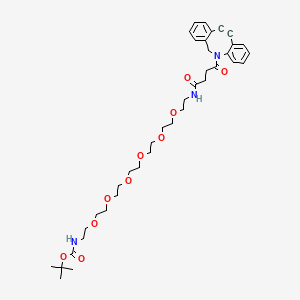
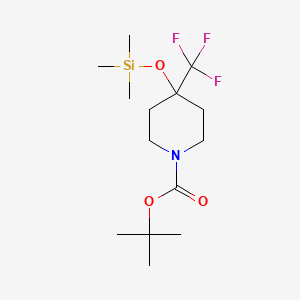
![4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8216503.png)



![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8216533.png)
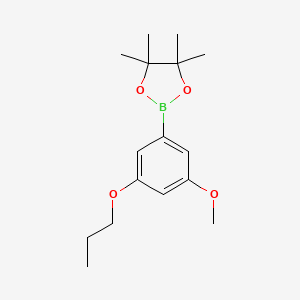
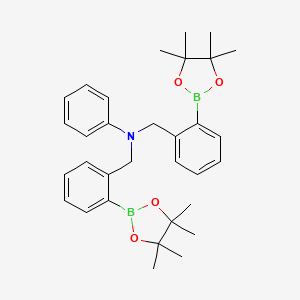
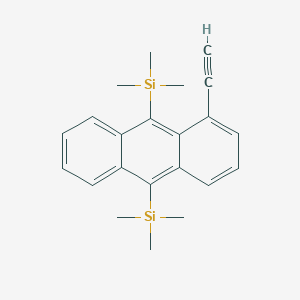
![5-methylsulfanyl-3-propan-2-yl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8216568.png)
